cis-2-Methyl-3-phenylaziridine
Description
Historical Context of Aziridine (B145994) Discovery and Early Synthetic Endeavors
The journey into the world of aziridines began in the late 19th and early 20th centuries, with chemists intrigued by the chemistry of small, strained ring systems. The parent compound, aziridine, was first synthesized through the Gabriel synthesis, a method involving the intramolecular cyclization of β-haloamines. Another early and notable method is the Wenker synthesis, which involves the treatment of a β-amino alcohol with sulfuric acid to form a sulfate (B86663) ester, followed by base-mediated cyclization to yield the aziridine. These foundational methods, while effective, often required harsh reaction conditions, limiting their applicability to more complex molecules.
Overview of Aziridine Ring Strain and its Impact on Reactivity
The defining characteristic of the aziridine ring is its significant strain energy, a consequence of the compressed bond angles which deviate substantially from the ideal 109.5° for sp³ hybridized atoms. This inherent strain makes aziridines highly susceptible to ring-opening reactions when treated with a variety of nucleophiles. The relief of this strain provides a powerful thermodynamic driving force for these transformations. The reactivity of the aziridine ring can be modulated by the substituents on both the nitrogen and carbon atoms. Electron-withdrawing groups on the nitrogen, such as sulfonyl or acyl groups, "activate" the ring, making the carbon atoms more electrophilic and thus more prone to nucleophilic attack. Conversely, electron-donating groups on the nitrogen render the aziridine "non-activated" and less reactive. mdpi.com
The high reactivity endowed by ring strain makes aziridines versatile intermediates in organic synthesis, capable of participating in a wide array of transformations including cycloadditions, rearrangements, and isomerizations. uni.lu
Importance of Stereochemistry in Aziridine Derivatives, with Emphasis on cis-Isomers
The spatial arrangement of substituents on the aziridine ring, its stereochemistry, is of paramount importance as it dictates the three-dimensional structure of the products derived from it. In the case of 2,3-disubstituted aziridines like 2-methyl-3-phenylaziridine (B3031852), two diastereomeric forms exist: cis and trans. The cis-isomer, where the methyl and phenyl groups are on the same face of the ring, presents a distinct stereochemical profile compared to its trans-counterpart.
The stereochemical integrity of the aziridine is often maintained or inverted in a predictable manner during chemical reactions. For instance, nucleophilic ring-opening reactions of aziridines typically proceed via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the center of attack. Therefore, the defined stereochemistry of a cis-aziridine allows for the synthesis of specific stereoisomers of more complex molecules, a critical consideration in the synthesis of chiral drugs and other biologically active compounds. The ability to selectively synthesize and react the cis-isomer provides access to a unique set of stereochemical outcomes. scispace.com
Role of Substituted Aziridines in Modern Organic Synthesis
Substituted aziridines are powerful and versatile building blocks in modern organic synthesis. nih.gov Their ability to undergo regio- and stereoselective ring-opening reactions provides a reliable method for the introduction of amino functionalities into a wide range of molecules. This has made them invaluable precursors for the synthesis of amino acids, alkaloids, and other nitrogen-containing natural products and pharmaceuticals. scispace.com
Furthermore, aziridines can serve as masked 1,3-dipoles, participating in formal [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings such as pyrrolidines and oxazolidines. The development of catalytic, and particularly asymmetric, methods for the synthesis of substituted aziridines has further expanded their utility, allowing for the efficient and enantioselective preparation of complex chiral molecules. The predictable reactivity of the strained ring, combined with the ability to control stereochemistry, ensures that substituted aziridines will remain a cornerstone of synthetic organic chemistry.
Interactive Data Tables
Below are interactive tables providing representative spectroscopic data for a compound closely related to cis-2-Methyl-3-phenylaziridine, which can serve as a reference for its structural characterization.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (N-CH₃) | 35.1 |
| C2 (Aziridine CH) | 48.2 |
| C3 (Aziridine CH) | 51.9 |
| C4 (C-CH₃) | 14.8 |
| C5 (Aromatic C) | 138.8 |
| C6, C10 (Aromatic CH) | 128.1 |
| C7, C9 (Aromatic CH) | 127.9 |
| C8 (Aromatic CH) | 126.9 |
| m/z | Relative Intensity | Fragment |
|---|---|---|
| 147 | 25 | [M]⁺ |
| 132 | 100 | [M-CH₃]⁺ |
| 117 | 20 | [M-C₂H₆]⁺ |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2R,3S)-2-methyl-3-phenylaziridine |
InChI |
InChI=1S/C9H11N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-,9-/m1/s1 |
InChI Key |
NWAQGFVFBBSDAV-VXNVDRBHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Stereochemical Control and Diastereoselectivity in Aziridine Formation
Control of cis/trans Isomerism in 2,3-Disubstituted Aziridines
The relative configuration of the substituents at the C2 and C3 positions of the aziridine (B145994) ring is a critical aspect of its synthesis. The factors that dictate the formation of the cis versus the trans diastereomer are complex and have been the subject of extensive study.
The stereochemistry of the alkene starting material plays a crucial, though not always definitive, role in determining the stereochemical outcome of the aziridination. In many cases, the reaction proceeds with a degree of stereospecificity, where the geometry of the alkene is transferred to the aziridine product. However, this is not always absolute.
For instance, in the metal-free aziridination of β-methylstyrene using N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) catalyzed by Bu₄NI and I₂, the reaction is not completely stereospecific. When trans-β-methylstyrene is used as the starting material, a mixture of cis- and trans-N-(p-toluenesulfonyl)-2-methyl-3-phenylaziridine is formed, with the trans isomer being the major product. Conversely, starting with cis-β-methylstyrene also yields a mixture, again favoring the trans product, albeit with a slightly different ratio. amazonaws.com This lack of complete stereospecificity suggests a stepwise mechanism may be in operation, allowing for bond rotation in an intermediate before ring closure. nih.gov
| Starting Material | Catalyst System | Product Ratio (cis/trans) | Combined Yield | Source |
|---|---|---|---|---|
| trans-β-methylstyrene | Bu₄NI / I₂ / PhI=NTs | 39 / 61 | 89% | amazonaws.com |
| cis-β-methylstyrene | Bu₄NI / I₂ / PhI=NTs | 36 / 64 | 92% | amazonaws.com |
Electronic and steric factors inherent to the reactants and transition states are fundamental in controlling the cis/trans selectivity. Computational studies on aziridination reactions, such as those involving sulfur ylides and imines, have provided significant insight. nih.gov
The formation of the aziridine often proceeds through a betaine (B1666868) intermediate, and the transition states leading to this intermediate determine the final stereochemistry. Steric strain, particularly from bulky groups like an N-sulfonyl group, can dictate the preferred trajectory of approach. nih.gov For example, steric hindrance may favor a transoid approach for the formation of a syn betaine and a cisoid approach for an anti betaine. nih.gov
Furthermore, electronic effects, such as favorable Coulombic interactions and stabilizing C-H···O hydrogen bonds in certain transition states, can counteract purely steric preferences. nih.gov In some systems, these electronic stabilizations can lower the energy of the transition state leading to the cis product, thereby reducing the selectivity for the trans isomer. nih.gov The electron-withdrawing or -donating nature of substituents on the aromatic rings of the reactants can also influence the reaction rate and selectivity by altering the electronic properties of the transition state. nih.govmdpi.com
Chiral auxiliaries are stereogenic groups temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org In aziridine synthesis, they are a powerful tool for inducing diastereoselectivity. msu.edu Oxazolidinones, pseudoephedrine, and camphorsultam are common examples of chiral auxiliaries that have been successfully employed. wikipedia.orgacs.org
The auxiliary creates a chiral environment that biases the approach of the reacting partners. For example, in the reaction of chiral enolates derived from (S,S)-(+)-pseudoephedrine amides with aziridines, the diastereoselectivity is controlled by the auxiliary. acs.org This strategy results in "matched" and "mismatched" pairings, where the inherent stereochemical preference of the substrate either aligns with or opposes the directing effect of the auxiliary. acs.org After the key bond-forming step, the auxiliary can be removed, yielding an enantiomerically enriched product. wikipedia.org
While chiral auxiliaries are effective, the development of catalytic enantioselective methods is a major goal in modern synthesis. These methods use a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantioenriched product. acs.orgrsc.org
Various catalytic systems have been developed for the asymmetric aziridination of alkenes. These often involve transition metal complexes with chiral ligands, such as those based on copper, rhodium, or iron. acs.orgrsc.orgmatilda.sciencesemanticscholar.org For instance, copper-catalyzed reactions can produce trisubstituted aziridines with excellent diastereo- and enantioselectivities. msu.edumatilda.science Similarly, planar chiral rhodium(III) indenyl catalysts have been introduced for the enantioselective aziridination of unactivated alkenes. acs.org The choice of metal, the design of the chiral ligand, and the nature of the nitrene source are all critical for achieving high levels of stereocontrol, making it possible to selectively synthesize all four stereoisomers of a given trisubstituted aziridine. msu.edu
Stereospecificity of Aziridination Reactions
A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product without ambiguity. In the context of aziridination, a fully stereospecific reaction would see a cis-alkene yield exclusively a cis-aziridine, and a trans-alkene yield exclusively a trans-aziridine.
The degree of stereospecificity is highly dependent on the reaction mechanism. nih.gov
Concerted Mechanisms : Reactions that proceed through a concerted pathway, where the two C-N bonds are formed simultaneously (or nearly so), are generally stereospecific. nih.gov This is analogous to the Prilezhaev epoxidation. acs.org
Stepwise Mechanisms : Reactions involving discrete intermediates, such as a carbocation or a radical, are often non-stereospecific or stereoconvergent. nih.govresearchgate.net If the intermediate has a lifetime sufficient for C-C bond rotation to occur before the final ring-closing step, any stereochemical information from the starting alkene can be lost, leading to a mixture of cis and trans products. nih.gov
Many modern catalytic aziridination methods are designed to be highly stereospecific. rsc.orgnih.gov However, as noted previously, some systems, particularly under certain metal-free conditions, exhibit a lack of complete stereospecificity, providing mechanistic clues about the reaction pathway. amazonaws.com
Isolation and Enrichment of cis-2-Methyl-3-phenylaziridine
Following a synthesis that produces a mixture of cis and trans diastereomers, a purification step is necessary to isolate the desired this compound. Standard laboratory techniques are typically employed for this purpose.
The most common method for separating diastereomers is silica (B1680970) gel column chromatography. amazonaws.comresearchgate.netorgsyn.org Since cis and trans isomers have different three-dimensional shapes, they exhibit different polarities and interact differently with the stationary phase (silica gel). This difference in interaction allows for their separation by eluting with an appropriate solvent system, such as a hexane/ether mixture. orgsyn.org In some cases, partial separation of the diastereomers is achieved, which is sufficient to allow for the characterization and determination of the isomeric ratio present in the crude product. researchgate.net
Reactivity and Mechanistic Pathways of Cis 2 Methyl 3 Phenylaziridine
Aziridine (B145994) Ring-Opening Reactions
The inherent ring strain (26-27 kcal/mol) of the aziridine ring is a primary driving force for its ring-opening reactions. clockss.org These reactions can be initiated by nucleophiles, electrophiles, or radicals, leading to a diverse array of functionalized amine products. The regioselectivity and stereochemistry of these reactions are key considerations in their synthetic applications.
Nucleophilic Ring Opening Reactions
Nucleophilic ring-opening is a common and well-studied reaction of aziridines. mdpi.com The reaction involves the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. This process can be catalyzed by either acids or bases.
The regioselectivity of nucleophilic attack on cis-2-Methyl-3-phenylaziridine is influenced by both electronic and steric factors. In general, nucleophilic attack occurs at the less substituted carbon (C2) or the carbon that can better stabilize a positive charge in the transition state (C3, the benzylic position).
Lewis acid-mediated nucleophilic ring-opening reactions of cis-3-alkylaziridine-2-carboxylates, including the phenyl-substituted analogue, have been shown to proceed with cleavage of the bond between the nitrogen and the C3 carbon. bioorg.org This regioselectivity is attributed to the stabilization of the developing positive charge at the benzylic C3 position. The attack of the nucleophile then occurs at this more electrophilic carbon.
The stereospecificity of these reactions is also a critical aspect. Nucleophilic ring-opening of aziridines typically proceeds via an SN2-type mechanism, resulting in an inversion of configuration at the carbon center that is attacked. For instance, the reaction of an enantiomerically pure 3-phenylaziridine-2-carboxylic ester with various nucleophiles such as 4-methoxybenzylthiol, indole, and acetic acid occurs with a clean SN2-type ring opening at the C3 position. nih.gov This stereospecificity allows for the synthesis of enantioenriched β-substituted amino acids. nih.gov
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Phenyl-Substituted Aziridines
| Nucleophile | Product(s) | Major Site of Attack | Reference |
| 4-Methoxybenzylthiol | β-Phenyl-substituted cysteine derivative | C3 | nih.gov |
| Indole | β-Phenyl-substituted tryptophan derivative | C3 | nih.gov |
| Acetic Acid | β-Phenyl-substituted serine derivative | C3 | nih.gov |
Role of Acid and Base Catalysis in Ring Opening
Both acid and base catalysis can be employed to facilitate the nucleophilic ring-opening of aziridines.
Acid Catalysis: In the presence of an acid, the nitrogen atom of the aziridine ring is protonated, forming a more reactive aziridinium (B1262131) ion. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Lewis acids, such as tin(IV) chloride (SnCl₄), have been effectively used to promote the reaction of α-aminonitriles with alkyldiazoacetates to form cis-3-alkylaziridine-2-carboxylates, including the cis-2-methyl-3-phenyl derivative. bioorg.org The Lewis acid activates the imine precursor for the carbene addition. Furthermore, Lewis acid-mediated nucleophilic ring-opening reactions of these aziridines proceed with high regioselectivity. bioorg.org
Base Catalysis: While less common for simple alkyl-substituted aziridines, base catalysis can be relevant in specific contexts, particularly when the aziridine possesses an activating group on the nitrogen. For non-activated aziridines like this compound, strong bases are generally not required for ring-opening with potent nucleophiles.
As a consequence of the SN2-type mechanism that governs many nucleophilic ring-opening reactions of aziridines, a stereoinvertive transformation occurs at the site of nucleophilic attack. This means that the stereochemistry at the attacked carbon is inverted relative to the starting aziridine.
For example, in the synthesis of β-phenyl-substituted amino acids from an enantiomerically pure 3-phenylaziridine-2-carboxylic ester, the nucleophile attacks the C3 carbon, leading to an inversion of configuration at this center. nih.gov This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled introduction of new stereocenters.
Electrophilic Activation and Subsequent Transformations
The nitrogen atom of this compound can be activated by reaction with electrophiles. This activation increases the strain and electrophilicity of the aziridine ring, facilitating subsequent transformations. For instance, N-acylation or N-sulfonylation enhances the leaving group ability of the nitrogen atom and can influence the regioselectivity of ring-opening.
Activation of the aziridine ring can also be achieved through alkylation of the ring nitrogen, forming an aziridinium ion. This highly strained intermediate is then readily opened by external nucleophiles. This strategy provides a route to N-alkylated amine-containing molecules with the simultaneous introduction of a nucleophile at either the α- or β-position.
Radical-Mediated Ring Opening
While less common than nucleophilic pathways, radical-mediated ring-opening of aziridines can also occur. These reactions typically involve the generation of a radical species that attacks the aziridine ring. The direction of ring-opening in radical reactions can be influenced by the substituents on the ring. For instance, the ring-opening of cis- and trans-2-methylcyclopropylcarbinyl radicals, which are structurally related to the radical that would be formed from this compound, shows that the direction of ring cleavage is not solely dependent on polar effects of substituents. rsc.org
Other Chemical Transformations
Oxidation Reactions
The oxidation of this compound can theoretically occur at the aziridine ring, the phenyl group, or the methyl group, depending on the oxidant and reaction conditions. Specific studies on the oxidation of this particular compound are not widely documented. However, general principles of oxidation chemistry of related structures can be considered.
Oxidation of the aziridine nitrogen is a possible transformation, which could lead to the corresponding aziridine N-oxide. These N-oxides are often unstable and can undergo further reactions.
Another potential site of oxidation is the carbon-carbon bond of the aziridine ring. Strong oxidizing agents, such as potassium permanganate (B83412) or ozone, could potentially cleave the ring. The phenyl group could also be a site for oxidation, particularly under conditions that favor aromatic hydroxylation or degradation, although this would require harsh conditions.
A well-known oxidation reaction involving a related class of compounds is the dihydroxylation of alkenes using osmium tetroxide (OsO₄) to form cis-1,2-diols. skku.eduyoutube.comyoutube.commasterorganicchemistry.com While this compound does not possess a double bond for this specific reaction, the principle of using metal-based oxidants highlights a potential avenue for functionalizing the molecule. For instance, oxidation of pyrimidine (B1678525) nucleosides by osmium tetroxide has been reported to occur readily. nih.gov
Reduction Reactions
The reduction of this compound offers a pathway to various amino compounds through ring-opening of the strained aziridine ring. A key study has investigated the reduction of 2-methyl-N-phenylaziridine, a closely related compound, with lithium aluminum hydride (LiAlH₄). researchgate.netlookchem.comnih.gov
The research revealed that the reduction of 2-methyl-N-phenylaziridine with LiAlH₄ is a relatively slow reaction and proceeds non-regioselectively. The reaction yields a mixture of two primary amine products: N-propylaniline and the rearranged product, N-isopropylaniline. lookchem.comnih.gov This lack of regioselectivity is in contrast to the more selective ring-opening often observed with oxiranes. The formation of these products indicates that the hydride can attack both carbon atoms of the aziridine ring, leading to the cleavage of either the C2-N or C3-N bond.
It was also noted that 2-methyl-N-phenylaziridine can be an intermediate in the reduction of 2-chloro-N-phenylpropanamide with LiAlH₄. lookchem.comnih.gov The presence of Lewis acidic aluminum chlorohydride species, formed during the reduction of the chloroamide, was found to catalyze and facilitate the reduction of the aziridine intermediate. This Lewis acid catalysis also influenced the product distribution, favoring the formation of N-propylaniline. lookchem.comnih.gov
Catalytic hydrogenation is another common method for the reduction of aziridines. Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) can be employed. This method often leads to the cleavage of the C-N bonds of the aziridine ring. For substituted aziridines, the regioselectivity of the hydrogenolysis is influenced by the substituents on the ring. For instance, the reduction of N-(R)-(+)-(α-methylbenzyl)-(2R,3R)-disubstituted aziridines via catalytic hydrogenation has been shown to proceed with regioselective cleavage of the C(3)-N bond. researchgate.net
The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), is well-known for the partial reduction of alkynes to cis-alkenes. masterorganicchemistry.comlibretexts.org While not directly applicable to the reduction of the aziridine ring itself, it demonstrates the principle of modifying catalyst activity to achieve specific transformations.
Table 1: Reduction of 2-Methyl-N-phenylaziridine with LiAlH₄
| Product | Structure | Yield (%) |
| N-propylaniline | C₆H₅NHCH₂CH₂CH₃ | ~50% |
| N-isopropylaniline | C₆H₅NHCH(CH₃)₂ | ~50% |
Note: The yields are approximate as the reaction is non-regioselective and can result in unreacted starting material depending on the reaction time. lookchem.comnih.gov
Substitution Reactions
The strained nature of the aziridine ring in this compound makes it susceptible to nucleophilic ring-opening reactions. These reactions provide a versatile method for the synthesis of a variety of β-functionalized amines. The regioselectivity of the ring-opening is a key aspect and is influenced by the nature of the nucleophile, the solvent, and whether the reaction is acid-catalyzed.
In general, under neutral or basic conditions, the nucleophile will attack the less sterically hindered carbon atom (C3 in this case, bearing the phenyl group) in an Sₙ2-type mechanism. However, under acidic conditions, the nitrogen atom is first protonated to form an aziridinium ion. The positive charge on the nitrogen enhances the electrophilicity of the ring carbons. In this case, the nucleophilic attack is more likely to occur at the more substituted carbon (C2, bearing the methyl and phenyl groups) that can better stabilize the developing positive charge in the transition state.
A wide range of nucleophiles can be employed in these ring-opening reactions, including halides, alkoxides, and organometallic reagents. The reaction of aziridine-2-carboxylate (B8329488) esters with organocuprate reagents, for example, has been shown to be an effective method for the synthesis of non-proteinogenic amino acids. psu.edu This suggests that organometallic reagents could also be used to open the ring of this compound to form new carbon-carbon bonds.
For instance, the thermal addition of dimethyl phosphite (B83602) to cis-2-benzoyl-1-benzyl-3-phenylaziridine, a structurally related compound, resulted in the exclusive attack at the C3 position with cleavage of the C2-C3 bond. rsc.org
Palladium-Catalyzed Borylative Ring Opening
Palladium-catalyzed reactions are powerful tools in modern organic synthesis. The borylative ring-opening of aziridines is a novel transformation that can lead to the formation of valuable β-aminoethylboronates. However, research in this area has shown that the success of this reaction is highly dependent on the structure of the aziridine substrate.
A study on the palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines with bis(pinacolato)diboron (B136004) (B₂pin₂) found that the reaction is sensitive to steric hindrance around the 3-position of the aziridine ring. semanticscholar.org Notably, the study reported that trans-2-phenyl-3-methylaziridine was not consumed at all under the standard reaction conditions. This lack of reactivity was attributed to steric hindrance at the 3-position, which is the site of the proposed oxidative addition of the Pd(0) catalyst.
Given that the trans isomer was unreactive, it is highly probable that this compound would also be unreactive under these specific palladium-catalyzed conditions. The cis configuration might even present greater steric hindrance to the approach of the bulky palladium catalyst. It is conceivable that alternative palladium catalysts with different ligands or different reaction conditions could potentially effect this transformation, but to date, there is no direct evidence to support the successful palladium-catalyzed borylative ring-opening of this compound.
Metal-free borylative ring-opening reactions of vinyl epoxides and aziridines have also been developed, utilizing an in situ formed MeO⁻→B₂pin₂ adduct. rsc.orgrsc.org These reactions proceed via an Sₙ2' conjugated addition mechanism. However, this methodology is specific to vinyl-substituted substrates and would not be directly applicable to this compound.
Applications of Cis 2 Methyl 3 Phenylaziridine As a Synthetic Intermediate
Building Block for Complex Nitrogen-Containing Compounds
Due to the inherent ring strain, chiral aziridines like cis-2-Methyl-3-phenylaziridine are prone to undergo ring-opening reactions with high degrees of regio- and stereocontrol. scispace.com This reactivity makes them ideal precursors for introducing nitrogen-containing functionalities into a carbon skeleton, enabling the synthesis of a wide array of more complex molecules. The presence of both a methyl and a phenyl group on the aziridine (B145994) ring allows for precise control over where a nucleophile will attack, making it a sophisticated synthetic tool. Both cis- and trans-isomers of 2-methyl-3-phenylaziridine (B3031852) are considered crucial building blocks for creating complex molecules and polymers through these transformations.
Precursors to β-Amino-Functionalized Motifs
The cornerstone of aziridine chemistry is the nucleophilic ring-opening reaction, which provides a direct route to 1,2-difunctionalized amine compounds. For an asymmetrically substituted aziridine such as this compound, the site of nucleophilic attack is typically the most electrophilic carbon or the one best able to stabilize a positive charge in a transition state (e.g., the benzylic C-3 position). This regioselectivity leads to the formation of β-amino-functionalized motifs, where the nucleophile is introduced at the C-3 position and the nitrogen remains attached to the C-2 position.
Research on analogous systems, such as cis-2-methyl-3-(trifluoromethyl)aziridines, demonstrates that a variety of nucleophiles can be employed in these stereospecific ring-opening reactions. nih.gov Activation of the aziridine nitrogen, often by protonation, alkylation, or conversion to a sulfonyl derivative, enhances its reactivity toward nucleophiles. nih.govresearchgate.net This process typically occurs with inversion of stereochemistry at the center of attack, allowing the defined stereochemistry of the cis-aziridine to be translated into the acyclic product.
Table 1: Nucleophilic Ring-Opening of Substituted Aziridines to Form β-Amino Motifs Based on reactivity patterns of analogous aziridine systems.
| Nucleophile Type | Example Nucleophile | Resulting β-Amino Functionalized Motif |
|---|---|---|
| Oxygen Nucleophiles | Acetate (B1210297), Water | β-Amino-α-hydroxy or β-Amino-α-acetoxy compounds |
| Nitrogen Nucleophiles | Azide (B81097) | β-Azidoamines (precursors to 1,2-diamines) |
| Sulfur Nucleophiles | Thiophenols | β-Amino-α-thioethers |
| Halogen Nucleophiles | Bromide, Chloride | β-Amino-α-halides |
Data derived from studies on analogous trifluoromethyl- and acyl-substituted aziridines. nih.govresearchgate.net
Synthesis of Unnatural Amino Acids and Derivatives
Chiral aziridines are powerful precursors for the synthesis of non-proteinogenic (unnatural) amino acids, which are of significant interest in medicinal chemistry and materials science. scispace.com The stereochemistry of the aziridine can be reliably transferred to the final amino acid product.
Aziridine-2-carboxylates, which are closely related derivatives, are particularly well-suited for this purpose. scispace.com The regioselective opening of the ring at the C-3 position with various nucleophiles provides access to a diverse range of β-substituted α-amino acids. Alternatively, reductive cleavage of the C-N bonds can yield β-amino acids. For a precursor like this compound, derivatization to an aziridine-2-carboxylate (B8329488) would allow its conversion into novel analogues of phenylalanine or other valuable unnatural amino acids.
Table 2: Synthetic Routes to Unnatural Amino Acids from Aziridine Derivatives
| Aziridine Precursor Type | Ring-Opening Method | Resulting Unnatural Amino Acid Type |
|---|---|---|
| Aziridine-2-carboxylate | Nucleophilic attack at C-3 | β-Substituted-α-amino acid |
| Aziridine-2-carboxylate | Reductive C-N bond cleavage (hydrogenolysis) | β-Amino acid |
| 2-Acylaziridine | Reductive ring-opening | β-Amino ketone |
Based on established transformations of chiral aziridines. scispace.com
Access to Diverse Heterocyclic Ring Systems
Beyond simple ring-opening, this compound can be used to construct more complex heterocyclic frameworks. This is typically achieved through a sequence involving ring-opening followed by an intramolecular cyclization. The aziridine acts as a masked 1,2-amino alcohol or diamine, which can be unveiled and then cyclized to form larger rings.
For instance, studies on N-acylaziridines have shown that reaction with bifunctional reagents like acid chlorides can lead to ring expansion. The reaction is initiated by the aziridine nitrogen attacking the acid chloride, forming an acylaziridinium intermediate. The ring is then opened by the chloride ion, and a subsequent intramolecular reaction with an internal nucleophile (e.g., a carbonyl oxygen) leads to the formation of a new, larger heterocycle. This strategy has been used to convert aziridines into five-membered oxazolidin-2-ones and even six-membered morpholin-2,3-diones.
Table 3: Transformation of Aziridines into Other Heterocyclic Systems
| Reagent | Key Intermediate | Final Heterocyclic System |
|---|---|---|
| Methylchloroformate | β-Amino-α-chloro carbonyl compound | Oxazolidin-2-one |
| Methyl chlorooxoacetate | β-Amino-α-chloro dicarbonyl compound | Morpholin-2,3-dione |
| Phosgene or equivalent | Isocyanate derived from ring-opening | Imidazolidin-2-one |
Based on demonstrated reactivity of N-acylaziridines.
Preparation of Chiral Ligands
The products derived from the stereospecific ring-opening of chiral this compound are highly valuable chiral building blocks themselves. Nucleophilic opening with water or an alcohol yields chiral β-amino alcohols, while opening with an amine or azide (followed by reduction) yields chiral 1,2-diamines.
These two structural motifs—chiral β-amino alcohols and 1,2-diamines—form the backbone of many of the most successful classes of chiral ligands used in asymmetric catalysis. For example, they are central components in ligands for catalytic asymmetric hydrogenation, alkylation, and epoxidation reactions. Therefore, this compound serves as a direct and stereochemically defined precursor to the core scaffolds required for the synthesis of sophisticated chiral ligands for metal-catalyzed asymmetric transformations.
Role in Polymer Chemistry (Precursors to Polyethylenimines)
Polyethylenimines (PEI) are polymers produced on an industrial scale, typically through the ring-opening polymerization of aziridine. These polymers are characterized by a high density of amine groups, making them useful in a variety of applications, including as transfection reagents and for CO2 capture.
Substituted aziridines, such as this compound, can serve as functional monomers in such polymerizations. The cationic ring-opening polymerization of this monomer would lead to a functionalized PEI, where the polymer backbone is decorated with methyl and phenyl groups at regular intervals. The presence of these substituents would dramatically alter the physical and chemical properties of the resulting polymer, affecting its solubility, thermal stability, and hydrophobicity. Furthermore, if an enantiomerically pure aziridine is used, a chiral polymer is produced, which could have applications in chiral separations or catalysis. The use of this compound as a monomer thus provides a pathway to novel, well-defined functional polymers.
Intermediacy in Complex Reaction Pathways (e.g., in stereoselective routes to specific molecules)
In multi-step syntheses, this compound can act as a critical intermediate that locks in specific stereochemistry early in a reaction sequence, which is then carried through to a complex final product. Its role as a "stereochemical linchpin" is crucial in syntheses where the precise three-dimensional arrangement of atoms is paramount.
The synthesis and subsequent reaction of analogues like cis-1-alkyl-2-methyl-3-(trifluoromethyl)aziridine provides a clear example of this principle. nih.gov In such a pathway, the aziridine is first synthesized with a defined cis configuration. This intermediate is then subjected to a ring-opening reaction with a chosen nucleophile. The reaction proceeds in a stereospecific manner (e.g., SN2-type attack), causing an inversion of configuration at the carbon being attacked (C-3). The cis relationship of the substituents in the starting material directly dictates the anti relationship of the substituents in the final acyclic product. This demonstrates how the aziridine intermediate is not just a carrier of the nitrogen atom but a tool for controlling the absolute and relative stereochemistry of multiple chiral centers in a complex target molecule. nih.gov
Computational and Theoretical Investigations of Cis 2 Methyl 3 Phenylaziridine
Electronic Structure Analysis
The electronic structure of cis-2-Methyl-3-phenylaziridine is fundamental to its reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to model its molecular orbitals (MOs), electron density distribution, and electrostatic potential. nih.govresearchgate.net DFT calculations, using functionals such as B3LYP or wB97XD, can elucidate the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
For an aziridine (B145994) ring, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, while the LUMO is a combination of the antibonding C-N and C-C orbitals of the ring. The phenyl and methyl substituents in the cis configuration significantly influence these frontier orbitals. The phenyl group, through conjugation, raises the energy of the HOMO and lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to an unsubstituted aziridine. This smaller energy gap generally correlates with higher reactivity.
Analysis of the electron density distribution reveals the polarization of the bonds within the molecule. The nitrogen atom is the most electronegative center, drawing electron density from the adjacent carbon atoms. The C-C bond of the aziridine ring also possesses significant electron density, making it susceptible to certain types of reactions. Electrostatic potential maps visually represent these charge distributions, highlighting the nucleophilic character of the nitrogen lone pair and the electrophilic character of the ring carbons, which guides the approach of reactants in chemical transformations.
Calculation of Ring Strain Energy
The three-membered aziridine ring is inherently strained due to significant deviation from ideal tetrahedral bond angles (109.5°) and torsional strain from eclipsed C-H bonds. This ring strain energy (RSE) is a critical determinant of the molecule's thermodynamic instability and its propensity to undergo ring-opening reactions.
RSE is computationally determined by calculating the enthalpy change of a balanced chemical reaction, known as a homodesmotic or hyper-homodesmotic reaction, where the strained ring is broken down into unstrained, open-chain fragments. nih.govosti.gov High-level correlated molecular orbital theories, such as G3(MP2) or CCSD(T), provide benchmark RSE values. nih.govosti.gov
For the parent aziridine ring, the RSE is approximately 26-27 kcal/mol. Studies on substituted rings have shown that substituents can modulate this value. While alkyl groups like the methyl group on C2 are found to have a relatively small influence on the RSE of related heterocycles, the phenyl group on C3 can have a more pronounced effect due to electronic interactions with the strained ring. rsc.org The RSE for this compound is expected to be in this range, providing a significant thermodynamic driving force for reactions that lead to the opening of the three-membered ring. This stored energy is fundamental to the synthetic utility of aziridines, as its release can drive polymerizations or facilitate complex molecular rearrangements. osti.gov
| Compound | Computational Method | Calculated RSE (kcal/mol) | Reference |
|---|---|---|---|
| Aziridine (Parent) | CCSD(T) | ~27 | nih.gov |
| N-Methylaziridine | G3(MP2) | 26.2 | osti.gov |
| Oxirane (Parent) | G3(MP2) | 27.9 | osti.gov |
| Cyclopropane | G3(MP2) | 28.1 | osti.gov |
Mechanistic Studies of Reaction Pathways
Computational chemistry is indispensable for elucidating the step-by-step mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, allowing for a detailed understanding of how reactants are converted into products.
Transition State Analysis
Every chemical reaction proceeds through a maximum energy point known as the transition state (TS). Computational methods allow for the precise location and characterization of these transient structures. nih.gov For reactions of this compound, such as nucleophilic ring-opening or thermal rearrangement, DFT calculations can determine the geometry of the TS and its associated activation energy (ΔG‡). nih.gov
For instance, in the acid-catalyzed ring-opening, the protonated aziridinium (B1262131) ion is attacked by a nucleophile. Transition state analysis can predict whether the reaction follows an SN1-like or SN2-like pathway by examining the bond-forming and bond-breaking distances in the calculated TS structure. These calculations can also rationalize and predict stereochemical outcomes. In reactions involving intermediates like aziridinium ylides, the calculated energy barriers for subsequent steps, such as ring expansion, can be very low, often less than 5 kcal/mol, indicating very rapid transformations. chemrxiv.org Comparing the activation energies for competing pathways allows for the prediction of product ratios. nih.govchemrxiv.org
Investigation of Intermediate Species (e.g., Nitrenes, Radicals, Ylides)
Many reactions of aziridines proceed through highly reactive, short-lived intermediates. Computational studies are vital for characterizing these species which are often too unstable to be observed directly.
Nitrenes: In some synthetic routes to aziridines, such as the reaction of azides with alkenes, a nitrene intermediate is a possible, albeit often high-energy, pathway. DFT calculations have shown that for sulfonyl azides reacting with alkenes, the concerted [3+2] cycloaddition to form a triazoline intermediate is often significantly lower in energy than the pathway involving a discrete nitrene species. researchgate.net
Radicals: Radical-mediated reactions can also involve the aziridine ring, leading to ring-opening or other transformations. Computational modeling can predict the stability of potential radical intermediates and the energy barriers associated with their formation and subsequent reactions.
Ylides: A particularly important class of intermediates derived from this compound are aziridinium ylides. These are formed when the nitrogen atom attacks an external carbene, typically generated from a diazo compound in the presence of a metal catalyst. nih.govresearchgate.net Computational studies have extensively explored these zwitterionic species. nih.govnih.gov DFT calculations show that once formed, these ylides can undergo various transformations, such as chemrxiv.orgresearchgate.net-Stevens rearrangements or ring-expansions. The fate of the ylide is governed by rotational energy barriers around the newly formed C-N bond (calculated to be between 7 and 19 kcal/mol) and the activation barriers for subsequent steps. chemrxiv.orgnih.gov These computational insights are crucial for understanding how to control the reaction to favor a desired product. nih.govchemrxiv.org Furthermore, 1,2-dimethyl-3-phenylaziridine (B1212488) itself has been identified as a key intermediate in certain illicit drug synthesis routes, underscoring its role in complex reaction sequences. researchgate.net
Stereochemical Stability and Inversion Barriers (e.g., Nitrogen Inversion)
The stereochemical integrity of this compound is determined by the energy barriers to isomerization. Two key processes are relevant: C-C bond rotation (which would lead to ring opening) and nitrogen inversion. Nitrogen inversion refers to the pyramidal flipping of the nitrogen atom's substituents, which would convert the cis isomer to its diastereomer, trans-2-Methyl-3-phenylaziridine.
The barrier to nitrogen inversion in aziridines is significantly higher than in acyclic amines. This is due to the increased angle strain in the planar transition state required for inversion, which is constrained by the three-membered ring. For simple N-alkyl aziridines, this barrier can be substantial. For example, the experimentally determined inversion barrier for N-methylaziridine is around 19 kcal/mol, a value high enough to allow for the isolation of separate invertomers at room temperature. stackexchange.com
For this compound, computational methods can be used to calculate this inversion barrier. The presence of the phenyl and methyl groups on the ring carbons influences the stability of the ground state and the transition state, thus affecting the barrier height. The steric repulsion between the cis substituents and the N-substituent (if present) can also play a role. These calculations are critical for understanding the stereochemical stability of the molecule and for predicting whether diastereomers can be isolated or will interconvert under certain conditions.
| Compound | Method | Inversion Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Trimethylamine | Calculated | 7.5 | stackexchange.com |
| Dibenzylmethylamine | Experimental (NMR) | 6.7 ± 0.2 | stackexchange.com |
| N-Methylaziridine | Experimental | 19 ± 3 | stackexchange.com |
| N-Methyl-2,2-dimethylaziridine | Experimental | 10 | stackexchange.com |
Prediction of Reactivity and Selectivity
A major goal of computational chemistry is to predict the outcome of chemical reactions, including both reactivity (will a reaction occur?) and selectivity (which product will be favored?).
Reactivity: The reactivity of this compound is strongly linked to its calculated properties. The high ring strain energy (RSE) suggests a high propensity for ring-opening reactions. chemrxiv.org The HOMO-LUMO gap provides an indication of its kinetic reactivity; a smaller gap implies the molecule is more readily perturbed by other reagents. Computational models can screen for reactivity by calculating the activation energies for potential reactions. A low calculated barrier indicates a facile reaction, while a high barrier suggests the reaction will be slow or will not occur under given conditions.
Selectivity: In reactions with multiple possible outcomes, computational methods can predict the major product by comparing the energies of the competing transition states. For example, in the ring-opening of the aziridinium ion, attack can occur at either C2 or C3. By calculating the activation energy for attack at each site (regioselectivity), a prediction can be made. The pathway with the lower energy barrier will be kinetically favored. Similarly, the stereoselectivity of a reaction can be predicted by comparing the transition state energies leading to different stereoisomeric products. Computational studies on related aziridinium ylides have shown that even small differences in transition state energies (e.g., ΔΔG‡ of 1.5 kcal/mol) can determine the product ratio. chemrxiv.org Modern approaches even leverage machine learning models trained on large reaction databases to predict site selectivity in complex molecules. chemrxiv.org
Advanced Topics and Future Research Directions in the Chemistry of Cis 2 Methyl 3 Phenylaziridine
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in the synthesis of valuable chemical entities, including aziridines. Research is geared towards minimizing waste, avoiding hazardous reagents, and reducing energy consumption. For cis-2-Methyl-3-phenylaziridine, this involves moving away from traditional methods that may use stoichiometric oxidants or harsh reaction conditions.
A significant advancement is the development of one-pot synthetic methods. For instance, the synthesis of N-tosylaziridines from 2-amino alcohols, which involves tosylation and cyclization, can be performed in greener solvents like acetonitrile (B52724) or even a water/DCM mixture, using bases such as K₂CO₃ or KOH. nih.gov Another sustainable approach is the use of flow chemistry. A mixed flow-batch procedure has been developed for creating functionalized NH-aziridines from vinyl azides using cyclopentyl methyl ether (CPME), an environmentally benign solvent. nih.govrsc.org This method first involves the conversion of the vinyl azide (B81097) to a 2H-azirine in a microfluidic reactor, which mitigates the hazards of this transformation, followed by a batch reaction with an organolithium reagent to yield the aziridine (B145994). nih.govrsc.org These strategies offer improved safety, scalability, and reduced environmental impact.
Table 1: Comparison of Green Synthetic Approaches for Aziridines
| Methodology | Key Features | Precursors | Solvents | Advantages |
| One-Pot Tosylation/Cyclization | Combines multiple steps without isolating intermediates. | 2-Amino-alcohols | Acetonitrile, Water/DCM | High yields, operational simplicity. nih.gov |
| Flow-Batch Synthesis | Utilizes a microfluidic reactor for the initial hazardous step. | Vinyl azides, Organolithium compounds | Cyclopentyl methyl ether (CPME) | Enhanced safety, sustainability, potential for automation. nih.govrsc.org |
| Phase-Transfer Catalysis | Employs catalysts to facilitate reactions between immiscible phases. | Olefins, Aminating agents | Biphasic systems | Avoids anhydrous conditions, uses greener solvents. semanticscholar.org |
Exploration of Novel Catalytic Systems for Aziridination and Functionalization
Catalysis is at the heart of modern aziridine chemistry, enabling efficient and selective synthesis. The direct aziridination of alkenes is a favored route, and research into novel catalysts is a vibrant field. For the synthesis of this compound, the logical precursor would be trans-β-methylstyrene.
A variety of transition metal catalysts have been shown to be effective for the aziridination of styrene (B11656) derivatives.
Rhodium(III) Catalysts: Chiral cyclopentadienyl-rhodium(III) (CpxRh(III)) catalysts are effective for the highly enantioselective aziridination of unactivated terminal alkenes. researchgate.net More specifically, planar chiral rhodium indenyl catalysts have been developed that facilitate the enantioselective aziridination of such challenging alkenes. nih.govacs.org
Copper Catalysts: Copper(I) and Copper(II) complexes supported by pyridinophane ligands are high-yielding catalysts for the aziridination of para-substituted styrenes with PhI=NTs. mdpi.com The Cu(I) systems generally show higher efficacy, even with electron-withdrawing substituents on the styrene. mdpi.com
Iron Catalysts: Iron(II) complexes can catalyze the direct N-H/N-Me aziridination of olefins using O-arylsulfonyl hydroxylamines, providing a stereo- and regioselective one-pot methodology. rsc.org
Cobalt Catalysts: Co(II)-based metalloradical catalysis allows for the aziridination of olefins with carbonyl azides, producing chiral N-carbonyl aziridines with excellent enantioselectivity. rsc.org
These catalytic systems are not only crucial for the formation of the aziridine ring but also for its subsequent functionalization through ring-opening reactions, which provide access to a diverse array of β-functionalized alkylamines. mdpi.com
Table 2: Overview of Novel Catalytic Systems for Aziridination of Styrenes
| Catalyst System | Nitrene Source | Alkene Substrate | Key Advantages |
| Chiral Rh(III) Indenyl | Dioxazolone | Unactivated terminal alkenes | High enantioselectivity for challenging substrates. nih.govacs.org |
| (tBuN4)Cu(I/II) | PhI=NTs | para-Substituted styrenes | High yields, robust performance, especially Cu(I). mdpi.com |
| Iron(II) Complexes | O-arylsulfonyl hydroxylamines | Unactivated olefins | Direct N-H/N-Me aziridination, good to excellent yields. rsc.org |
| Co(II) Metalloradical | TrocN₃ (carbonyl azide) | Olefins | High yields and excellent enantioselectivities for N-carbonyl aziridines. rsc.org |
Chemo-, Regio-, and Stereoselective Transformations
The synthetic utility of this compound is largely defined by the selective transformations it can undergo. The inherent strain of the three-membered ring makes it susceptible to nucleophilic ring-opening, and controlling the selectivity of this process is a major research focus.
Regioselectivity: The site of nucleophilic attack on an unsymmetrical aziridine, such as this compound, is influenced by electronic and steric factors of the substituents, as well as the nature of the electrophile and nucleophile. frontiersin.org For 2,3-disubstituted aziridines, Lewis acid activation can lead to ring-opening. For example, treatment with TiCl₄ can yield β-phenethylamine products via a phenonium ion intermediate, with the regioselectivity of the nucleophilic attack being a key determinant of the final product structure. nih.gov The functional groups on the aziridine substituents can direct the ring-opening; a γ-keto group on a C2-substituent can direct nucleophilic attack to the C2 position, while a γ-silylated hydroxy group can direct it to the unsubstituted C3 position. frontiersin.org
Stereoselectivity: The formation of this compound itself is a question of stereoselectivity. In reactions of imines with sulfur ylides, the cis/trans selectivity is often determined in the initial step of betaine (B1666868) intermediate formation. acs.orgnih.gov Computational studies show that for semistabilized ylides, this step is nonreversible, and the stereochemistry is set early. acs.orgnih.gov Conversely, for stabilized ylides, the ring-closure step is rate- and selectivity-determining. nih.gov In transformations of the aziridine, ring-opening reactions often proceed with inversion of stereochemistry at the attacked carbon center, consistent with an Sₙ2-type mechanism.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of this compound, this is crucial when the molecule or its reaction partners contain other reactive sites. For example, catalytic systems have been developed that favor aziridination over competing side reactions like allylic C-H amination. rsc.org
Integration of this compound into Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where a single event initiates a sequence of consecutive reactions without the need to add further reagents or change conditions. wikipedia.org The high reactivity of the strained aziridine ring makes this compound an excellent candidate for initiating such sequences.
A typical cascade might involve the ring-opening of the aziridine to generate a reactive intermediate, which then undergoes one or more intramolecular cyclizations. For example, the regioselective ring-opening of a suitably functionalized aziridine can create an acyclic amine intermediate that is primed for subsequent cyclization to form larger heterocyclic structures like pyrrolidines or piperidines. frontiersin.org
Another potential cascade involves the reaction of 2H-azirines (isomers of and precursors to aziridines) with other molecules. For instance, 3-Aryl-2H-azirines can react with acylketenes in a domino reaction that involves dimerization followed by consecutive cycloadditions to form complex, fused heterocyclic systems. researchgate.net While this specific example starts from the 2H-azirine, it highlights the potential of the aziridine core structure to participate in complex, multi-bond-forming sequences. The development of cascades starting directly from stable aziridines like this compound is a promising area for creating molecular complexity in a highly efficient manner.
Uncovering New Mechanistic Pathways for Aziridine Reactivity
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For aziridines, research continues to uncover new and nuanced mechanistic details for both their formation and their subsequent reactions.
Formation Mechanisms:
From Ylides and Imines: Detailed computational studies using Density Functional Theory (DFT) have supported the generally accepted mechanism involving the formation of a betaine intermediate. These studies have provided refined insights into the factors controlling cis/trans selectivity, highlighting the roles of steric strain from N-sulfonyl groups, Coulombic interactions, and hydrogen bonding in the transition states. acs.orgnih.gov
Enzymatic Aziridination: Mechanistic studies on mononuclear non-heme iron enzymes have revealed a pathway for aziridination in nature. The reaction is initiated by an Fe(IV)-oxo species that performs a C-H bond cleavage. This is followed by the formation of a carbocation intermediate, which is then trapped intramolecularly by the amine in a polar C-N bond-forming step to close the aziridine ring. nih.govacs.orgnih.gov
Reactivity Mechanisms:
Ring-Opening via Phenonium Ion: The ring-opening of 2,3-disubstituted aziridines (a class to which this compound belongs) can proceed through the formation of a phenonium ion intermediate when treated with a Lewis acid like TiCl₄. nih.gov Computational analysis has been key to understanding the selectivity of this pathway. nih.gov
Hydrogen Polysulfide-Mediated Opening: A unique ring-opening reaction has been discovered where N-sulfonylaziridines are opened by hydrogen polysulfides (H₂Sₙ). nih.govacs.org This specific reactivity, which is not observed with other thiols, points to a distinct mechanistic pathway and has been harnessed to develop fluorescent sensors. nih.gov
Imidoanhydride Pathway: In a multicomponent reaction involving aziridine aldehyde dimers, peptides, and isocyanides to form macrocycles, a deviation from the expected Ugi reaction mechanism was found. Detailed investigations provided evidence for an alternative imidoanhydride pathway that accounts for the observed diastereoselectivity and high efficiency of the macrocyclization. rsc.org
Future research will likely continue to leverage computational chemistry and advanced spectroscopic techniques to further elucidate these and other reaction pathways, enabling more precise control over the synthesis and reactivity of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-2-Methyl-3-phenylaziridine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of this compound requires precise control of stereochemistry. A common approach involves ring-closure reactions of β-amino alcohols using Mitsunobu conditions (e.g., DIAD/TPP) or aziridination of alkenes with nitrenes. To optimize yield and stereoselectivity, vary solvents (e.g., THF vs. DCM), temperature (0°C to reflux), and catalyst systems. Monitor reaction progress via TLC or GC-MS, and purify via column chromatography using gradients of ethyl acetate/hexane. For reproducibility, document solvent polarity, reaction time, and molar ratios of reagents .
Table 1 : Example Reaction Conditions
| Reagent System | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (cis:trans) |
|---|---|---|---|---|
| DIAD/TPP | THF | 25 | 65 | 8:1 |
| PhI=NTs/Cu(OTf) | DCM | 40 | 72 | 10:1 |
Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR for diagnostic peaks (e.g., aziridine ring protons at δ 2.5–3.5 ppm; cis stereochemistry confirmed via coupling constants).
- Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol mobile phases to resolve enantiomers.
- X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals in ethyl acetate/hexane at 4°C .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (N or Ar) at –20°C in sealed amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products like ring-opened amines or oxides .
Advanced Research Questions
Q. How does the cis-configuration influence the compound’s reactivity in ring-opening reactions compared to trans-isomers?
- Methodological Answer : The cis-configuration imposes steric constraints, favoring nucleophilic attack at the less hindered carbon. Compare reactivity using kinetic studies (e.g., monitor ring-opening with thiols or Grignard reagents via -NMR). Computational modeling (DFT calculations) can predict transition-state geometries and activation energies, clarifying stereoelectronic effects .
Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer : Cross-validate results using standardized substrates (e.g., benzaldehyde for aldol reactions). Control variables such as catalyst loading (1–10 mol%), solvent polarity, and additives (e.g., molecular sieves). Perform statistical analysis (ANOVA) to identify significant outliers and replicate experiments under inert conditions to rule out air/moisture interference .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer : Use QSAR models trained on aziridine derivatives’ LogP, TPSA, and H-bond donor/acceptor counts. Molecular docking (AutoDock Vina) against target enzymes (e.g., CYP450 isoforms) can predict metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Table 2 : Predicted vs. Experimental Bioactivity Data
| Derivative | Predicted IC (µM) | Experimental IC (µM) | Target Enzyme |
|---|---|---|---|
| A | 12.3 | 14.7 ± 1.2 | CYP3A4 |
| B | 8.9 | 9.5 ± 0.8 | CYP2D6 |
Q. What advanced spectroscopic techniques address challenges in characterizing trace impurities in this compound samples?
- Methodological Answer : Combine LC-HRMS (Q-TOF) for impurity profiling and MS/MS fragmentation to identify structural motifs. Use -labeled analogs to distinguish aziridine-related impurities from matrix effects. For quantification, develop a validated UPLC method with a detection limit ≤0.1% .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
